Colterol mesylate
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Overview
Description
Colterol mesylate is a chemical compound known for its role as a short-acting beta-2 adrenergic receptor agonist. It is primarily used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). The compound is a derivative of colterol, which is itself a beta-2 adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colterol mesylate can be synthesized through the esterification of colterol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the mesylate ester. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the mesylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Colterol mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor agonists and their interactions with other molecules.
Biology: Researchers use this compound to investigate the physiological effects of beta-2 adrenergic receptor activation, including its impact on muscle relaxation and bronchial dilation.
Medicine: The compound is studied for its potential therapeutic applications in treating respiratory conditions like asthma and COPD.
Mechanism of Action
Colterol mesylate exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound’s selectivity for beta-2 adrenergic receptors minimizes its impact on other adrenergic receptors, reducing the risk of side effects .
Comparison with Similar Compounds
Salbutamol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.
Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance therapy in asthma and COPD.
Uniqueness of Colterol Mesylate: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting beta-2 agonists like formoterol, this compound provides rapid relief, which is crucial during asthma attacks. Additionally, its specific binding affinity for beta-2 adrenergic receptors ensures targeted action with minimal side effects .
Properties
CAS No. |
17605-73-1 |
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Molecular Formula |
C13H23NO6S |
Molecular Weight |
321.39 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |
InChI |
InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
RDYNLAQMERHCLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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